molecular formula C13H10ClN B7775723 Acridinium chloride

Acridinium chloride

Cat. No.: B7775723
M. Wt: 215.68 g/mol
InChI Key: XUESTGHCVFYOLL-UHFFFAOYSA-N
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Description

Acridinium chloride is an organic compound that belongs to the class of acridine derivatives. It is a nitrogen-containing heterocycle with a planar structure, which makes it structurally related to anthracene. This compound is known for its chemiluminescent properties and has been widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acridinium chloride can be synthesized through several methods. One common approach involves the reaction of acridine with methyl chloride in the presence of a strong base, such as sodium hydroxide. This reaction leads to the formation of this compound through a nucleophilic substitution mechanism.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production methods are designed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Acridinium chloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acridone derivatives.

    Reduction: It can be reduced to form acridine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with this compound under basic conditions.

Major Products Formed

    Oxidation: Acridone derivatives.

    Reduction: Acridine.

    Substitution: Various substituted acridinium compounds depending on the nucleophile used.

Scientific Research Applications

Acridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chemiluminescent probe in various analytical techniques.

    Biology: this compound is employed in the detection of biomolecules and in immunoassays.

    Industry: this compound is used in the production of dyes and fluorescent materials.

Mechanism of Action

The mechanism by which acridinium chloride exerts its effects is primarily through its ability to intercalate with DNA. This intercalation disrupts the normal functioning of DNA and can inhibit the activity of enzymes such as topoisomerase and telomerase. The planar structure of this compound allows it to insert itself between the base pairs of DNA, leading to various biological effects.

Comparison with Similar Compounds

Acridinium chloride is similar to other acridine derivatives, such as acridine orange and proflavine. it is unique in its strong chemiluminescent properties, which make it particularly useful in analytical and diagnostic applications. Other similar compounds include:

    Acridine orange: Used as a fluorescent dye in cell biology.

    Proflavine: Known for its antimicrobial properties.

    Amsacrine: Used as an anticancer agent.

This compound stands out due to its versatility and wide range of applications in various fields of research and industry.

Properties

IUPAC Name

acridin-10-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUESTGHCVFYOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=[NH+]2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17784-47-3
Record name Acridine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17784-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017784473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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